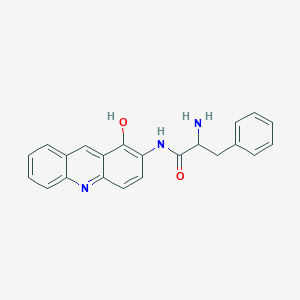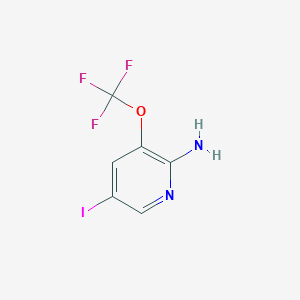
(R)-BoroVal-(+)-Pinanediol trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-BoroVal-(+)-Pinanediol trifluoroacetate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a boron atom, a valine derivative, and a pinanediol moiety, all stabilized by trifluoroacetate. Its unique configuration makes it a valuable reagent in organic synthesis and various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroVal-(+)-Pinanediol trifluoroacetate typically involves the reaction of ®-valine with boronic acid derivatives, followed by the introduction of the pinanediol moiety. The final step involves the addition of trifluoroacetic acid to stabilize the compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the oxidation of the boron atom.
Industrial Production Methods
Industrial production of ®-BoroVal-(+)-Pinanediol trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-BoroVal-(+)-Pinanediol trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The trifluoroacetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and borohydrides, which are valuable intermediates in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
®-BoroVal-(+)-Pinanediol trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-BoroVal-(+)-Pinanediol trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-BoroLeu-(+)-Pinanediol trifluoroacetate
- ®-BoroIle-(+)-Pinanediol trifluoroacetate
- ®-BoroPhe-(+)-Pinanediol trifluoroacetate
Uniqueness
®-BoroVal-(+)-Pinanediol trifluoroacetate is unique due to its specific combination of a valine derivative and a pinanediol moiety, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it a preferred choice in certain synthetic and research applications.
Propriétés
Formule moléculaire |
C16H27BF3NO4 |
|---|---|
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
2-methyl-1-[(1S,2S,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H26BNO2.C2HF3O2/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;3-2(4,5)1(6)7/h8-12H,6-7,16H2,1-5H3;(H,6,7)/t9-,10-,11-,12?,14-;/m0./s1 |
Clé InChI |
XKUUSJUJEXEJLQ-WGPOGTECSA-N |
SMILES isomérique |
B1(O[C@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C(C(C)C)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



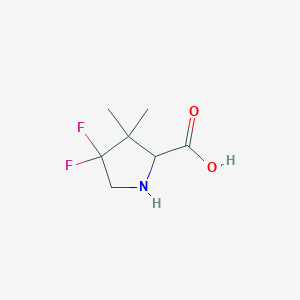

![N-[2-[(4-ethoxypyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14792819.png)
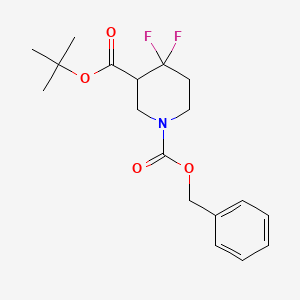
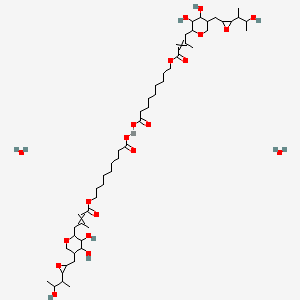
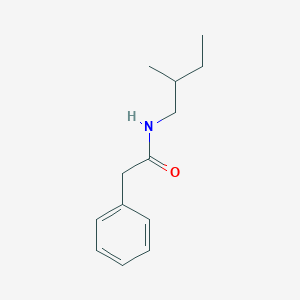
![2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile](/img/structure/B14792851.png)
![N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B14792858.png)
![(13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14792864.png)
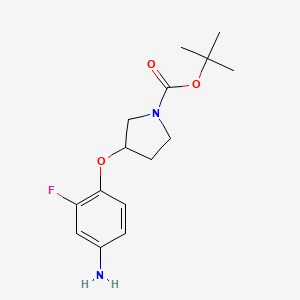
![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)
